molecular formula C8H16ClNO2 B1418765 1-Ethylpiperidine-2-carboxylic acid hydrochloride CAS No. 49538-43-4

1-Ethylpiperidine-2-carboxylic acid hydrochloride

Cat. No. B1418765
CAS RN: 49538-43-4
M. Wt: 193.67 g/mol
InChI Key: DCJROADFSMAYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 . It has an average mass of 193.671 Da and a monoisotopic mass of 193.086960 Da .


Molecular Structure Analysis

The molecular structure of 1-Ethylpiperidine-2-carboxylic acid hydrochloride consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Attached to this ring is a carboxylic acid group and an ethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethylpiperidine-2-carboxylic acid hydrochloride include its molecular formula (C8H16ClNO2), average mass (193.671 Da), and monoisotopic mass (193.086960 Da) .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry, and 1-Ethylpiperidine-2-carboxylic acid hydrochloride serves as a starting material for the synthesis of various piperidine compounds. These derivatives are present in numerous pharmaceuticals and exhibit a wide range of biological activities .

Development of Antimicrobial Agents

Research has shown that piperidine derivatives can act as potent antimicrobial agents. The structural modification of 1-Ethylpiperidine-2-carboxylic acid hydrochloride can lead to the development of new antimicrobial drugs with improved efficacy .

Creation of Cardiovascular Drugs

Piperidine structures are often found in drugs targeting cardiovascular diseases. By altering the 1-Ethylpiperidine-2-carboxylic acid hydrochloride molecule, scientists can synthesize novel compounds that may be used to treat various heart conditions .

Neurological Applications

The piperidine moiety is a common feature in neurological drugs1-Ethylpiperidine-2-carboxylic acid hydrochloride can be utilized to create new neuroactive substances that might help in treating neurodegenerative diseases or improving cognitive functions .

Analgesic Properties

Some piperidine derivatives exhibit analgesic properties. Through research and development, 1-Ethylpiperidine-2-carboxylic acid hydrochloride could be transformed into effective pain-relief medications .

Anti-Cancer Research

The piperidine ring is a component of certain anti-cancer agents. Scientists are exploring the potential of 1-Ethylpiperidine-2-carboxylic acid hydrochloride in the synthesis of new oncological treatments .

Agricultural Chemicals

Piperidine derivatives are also used in the production of agricultural chemicals1-Ethylpiperidine-2-carboxylic acid hydrochloride may contribute to the creation of pesticides or herbicides that are safer and more environmentally friendly .

Chemical Research and Education

In academic settings, 1-Ethylpiperidine-2-carboxylic acid hydrochloride is valuable for teaching and research purposes. It allows students and researchers to study the properties and reactions of piperidine compounds, enhancing their understanding of organic chemistry .

properties

IUPAC Name

1-ethylpiperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-9-6-4-3-5-7(9)8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJROADFSMAYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672119
Record name 1-Ethylpiperidine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylpiperidine-2-carboxylic acid hydrochloride

CAS RN

49538-43-4
Record name 1-Ethylpiperidine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethylpiperidine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethylpiperidine-2-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Ethylpiperidine-2-carboxylic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Ethylpiperidine-2-carboxylic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
1-Ethylpiperidine-2-carboxylic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
1-Ethylpiperidine-2-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
1-Ethylpiperidine-2-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.